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molecular formula C9H9BrOS B1271932 4-(Methylthio)phenacyl bromide CAS No. 42445-46-5

4-(Methylthio)phenacyl bromide

Cat. No. B1271932
M. Wt: 245.14 g/mol
InChI Key: YSSYIJBAPDTSAY-UHFFFAOYSA-N
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Patent
US06936632B2

Procedure details

A solution of 2-bromo-1-(4-methylsulphanylphenyl)-1-ethanone (3.7 g, 15 mmol) in CHCl3 (50 ml) is maintained at a temperature of −5° C. A solution of m-chloroperbenzoic acid (70%, 3.7 g, 15 mmol) in CHCl3 (30 ml) cooled to 0° C. is added dropwise while maintaining an IT of −5° C. to 0° C. After stirring for ½ hour in the cold, the deposited m-chlorobenzoic acid is filtered off. The filtrate is first washed with NaHCO3 solution (8% strength, 50 ml) until acid-free and then rewashed with water (50 ml). The CHCl3 phase dried over Na2SO4 sicc. is concentrated in vacuo. A yellowish residue (1.3 g) results.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].ClC1C=CC=C(C(OO)=[O:21])C=1.ClC1C=C(C=CC=1)C(O)=O>C(Cl)(Cl)Cl>[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:12])=[O:21])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an IT of −5° C. to 0° C
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
The filtrate is first washed with NaHCO3 solution (8% strength, 50 ml) until acid-free and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CHCl3 phase dried over Na2SO4 sicc
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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